molecular formula C19H15FN2O3S B2932761 Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312929-38-7

Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2932761
CAS No.: 312929-38-7
M. Wt: 370.4
InChI Key: IREDABQGXHJXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate is a synthetic thiazole derivative intended for research and development purposes exclusively. This compound is not for diagnostic, therapeutic, or personal use. Thiazole cores are privileged structures in medicinal chemistry, known for conferring a wide range of biological activities. Scientific literature highlights that structurally analogous thiazole-5-carboxylate and carboxamide compounds are of significant interest in early-stage drug discovery, having demonstrated potential in various pharmacological screenings . For instance, novel thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against human cell lines, serving as key intermediates for the development of new therapeutic agents . Furthermore, closely related thiazole compounds have shown promising effects in ameliorating insulin sensitivity and hyperlipidaemia in experimental models, underscoring the potential of this chemical class in metabolic disorder research . The molecular architecture of this compound, featuring a fluorobenzamido moiety and an ester functional group, makes it a versatile building block for further chemical synthesis and exploration. Researchers can utilize this material to investigate structure-activity relationships (SAR), develop novel synthetic routes, and screen for new biologically active molecules.

Properties

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-2-25-18(24)16-15(12-6-4-3-5-7-12)21-19(26-16)22-17(23)13-8-10-14(20)11-9-13/h3-11H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREDABQGXHJXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-aminothiazole to yield 2-(4-fluorobenzamido)thiazole. The final step involves the esterification of this intermediate with ethyl chloroformate in the presence of a base such as triethylamine to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Ester Functional Group Modifications

The ethyl ester at position 5 undergoes hydrolysis or substitution:

  • Hydrolysis : Conversion to carboxylic acid derivatives (e.g., 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylic acid) under acidic/basic conditions improves solubility and bioactivity .

  • Hydrazinecarboximidamide Replacement : Substituting the ester with a hydrazinecarboximidamide group enhances binding to polar residues in viral E-proteins, increasing therapeutic indices (TI = 147 vs. TI = 77 for the ester) .

Table 1: Impact of Alkyl Chain Length at Position 4

DerivativeAlkyl ChainEC₅₀ (μM)TI
5m Butyl0.3877
5q Pentyl4.512
5r Propyl5.314

A four-carbon chain (5m ) optimizes hydrophobic interactions in flaviviral E-protein pockets .

Fluorophenyl Substitution Patterns

The 4-fluorobenzamido group at position 2 is critical for hydrogen bonding with residues like Ser274 and Gln271. Structural analogs reveal:

  • Fluorine Position : 3-Fluoro derivatives (EC₅₀ = 0.267 μM) show higher antiviral potency than 4-fluoro (EC₅₀ = 0.387 μM) or 2-fluoro (EC₅₀ = 0.507 μM) variants .

  • Bulkier Groups : 4-tert-butyl substitution reduces activity (EC₅₀ = 10.23 μM) .

Amide Bond Formation and Stability

The 4-fluorobenzamido moiety is synthesized via coupling reactions:

  • Reagents : 4-Fluorobenzoyl chloride reacts with 2-amino-thiazole intermediates in the presence of sodium carbonate .

  • Stability : The amide bond resists hydrolysis under physiological conditions, confirmed by unchanged NMR spectra after 24-hour incubation in PBS (pH 7.4) .

Biological Implications of Structural Modifications

  • Antiviral Activity : Derivatives with optimized substituents (e.g., 12 , TI = 147) inhibit flavivirus replication by disrupting E-protein fusion .

  • Antidiabetic Effects : Hydrolysis to the carboxylic acid form reduces hyperglycemia in streptozotocin-induced diabetic rats (↓ glucose by 42%, ↓ HOMA-IR by 58%) .

Scientific Research Applications

Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations in Thiazole-5-carboxylate Derivatives

The compound’s structural analogs differ primarily in substituents at positions 2 and 4 of the thiazole core. Key examples include:

Compound Name Position 2 Substituent Position 4 Substituent Key Features/Activities Reference
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl Methyl Enhanced lipophilicity due to CF₃ group
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate 3-Aminophenyl Phenyl Potential antimicrobial activity
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Pyrazolyl-chloro/fluorophenyl Methyl Dual heterocyclic system for bioactivity
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid 4-Fluorobenzamido Methyl Antidiabetic and antioxidant effects
Ethyl 4-(4-fluorobenzamido)benzoate 4-Fluorobenzamido - Simple benzoate ester with similar substituent

Key Observations :

  • Position 4 : The phenyl group contributes to aromatic stacking interactions, whereas methyl or trifluoromethyl substituents (e.g., ) may alter steric and electronic properties.
Heterocyclic Core Variations

Compounds with different heterocyclic cores but similar substituents include:

  • (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate (4j) : A thiadiazole derivative with the same 4-fluorobenzamido group, showing distinct solubility and pharmacokinetic profiles due to the sugar moiety .
  • B20 (quinoline derivative): The 4-fluorobenzamido group attached to a quinoline core demonstrates altered bioavailability and binding kinetics compared to thiazole-based analogs .

Physicochemical and Spectroscopic Properties

Spectral Data Comparison
  • IR Spectroscopy :
    • The target compound’s amide C=O stretch (observed at ~1668 cm⁻¹ in similar compounds, ) aligns with derivatives like ethyl 4-(4-fluorobenzamido)benzoate (1715 cm⁻¹, ).
    • Absence of S–H stretches (~2500–2600 cm⁻¹) confirms the thione tautomer in thiazole derivatives, as seen in compounds .
  • NMR :
    • The ¹H NMR signals for the 4-fluorobenzamido NH group (~10.5 ppm, ) are consistent across analogs, while aromatic proton shifts vary with substituent electronegativity.
Melting Points and Solubility
  • Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate’s melting point (unreported in evidence) is expected to be higher than methyl-substituted analogs (e.g., 178–180°C for compound 4j, ) due to increased molecular rigidity from the phenyl group.
  • Fluorinated derivatives generally exhibit lower aqueous solubility compared to non-fluorinated counterparts (e.g., compound 3b vs. 3a, ).
Antidiabetic and Antioxidant Effects
  • 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid: Reduces hyperglycemia and oxidative stress in diabetic rats via AMPK pathway modulation .
  • Ethyl 4-(4-fluorobenzamido)benzoate (3b) : Lacks significant antidiabetic activity, highlighting the critical role of the thiazole core .
Antimicrobial Activity
  • Alkyl 2-(dialkylamino)-4-phenylthiazole-5-carboxylates: Exhibit broad-spectrum antimicrobial activity, with EC₅₀ values <10 µM against S. aureus . The 4-fluorobenzamido group may further enhance potency by disrupting bacterial membrane integrity.

Biological Activity

Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate is a compound belonging to the phenylthiazole class, which has garnered attention for its diverse biological activities, particularly in antiviral and antifungal domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with biological macromolecules. The presence of the 4-fluorobenzamido group enhances its lipophilicity and potential binding affinity to target proteins.

Antiviral Activity

1. Mechanism of Action:
Research indicates that phenylthiazole derivatives can inhibit flavivirus replication by targeting the envelope protein (E-protein) of these viruses. The structural modifications in compounds like this compound can significantly influence their antiviral potency.

2. Case Studies:
In a study evaluating various thiazole derivatives, compounds with similar structures showed promising results against yellow fever virus (YFV). The effective concentration (EC50) values were determined, with some derivatives achieving high selectivity indices (TI), indicating a favorable therapeutic window. For instance, related compounds demonstrated EC50 values as low as 2.4 μM with a TI of 147, suggesting strong antiviral activity while minimizing toxicity to host cells .

Antifungal Activity

1. Inhibition Against Candida Species:
this compound has been evaluated for its antifungal properties, particularly against Candida albicans. In comparative studies, it exhibited lower minimum inhibitory concentration (MIC) values than fluconazole, a standard antifungal agent. For example, derivatives showed MIC values around 3.9 μg/mL compared to fluconazole's 15.62 μg/mL .

2. Binding Studies:
Molecular docking studies revealed that these compounds bind effectively to fungal enzymes such as lanosterol C14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This interaction suggests that this compound could be developed as a potent antifungal agent .

Summary of Biological Activities

Activity Type Target Organism/Pathogen EC50/MIC Values Reference
AntiviralYellow Fever Virus2.4 μM
AntifungalCandida albicans3.9 μg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes or benzamides can react with thiazole precursors under reflux in ethanol or toluene with catalysts like glacial acetic acid or methylsulfonic acid. Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Ethanol reflux with acetic acid (0.001 mol scale, 4 hours) yields intermediates, while toluene with methylsulfonic acid improves cyclization efficiency .
  • Characterization : Post-synthesis, purification via flash chromatography (EtOAc/cyclohexane) and recrystallization (ethyl acetate) ensures high purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromaticity (e.g., thiazole C-S-C at ~165 ppm in 13^13C NMR) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ for exact mass confirmation) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 84.59° between phenyl rings) and hydrogen-bonding networks (N–H⋯O interactions) .

Q. How are crystallographic tools like SHELX and ORTEP-3 utilized to resolve structural ambiguities?

  • SHELX : Refines small-molecule structures using high-resolution data. SHELXL handles twinning and high-disorder scenarios, while SHELXD/SHELXE aid in experimental phasing for macromolecules .
  • ORTEP-3 : Generates graphical representations of thermal ellipsoids, clarifying atomic displacement parameters (ADPs) and molecular geometry .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly in targeting enzymes like SHP2?

  • Inhibitor Assays : Measure IC50_{50} values via enzymatic assays (e.g., SHP2 phosphatase activity using pNPP substrate). Compound 1d (structurally analogous) showed IC50_{50} = 0.99 μM, validated by dose-response curves .
  • In Vivo Models : Streptozotocin-induced diabetic rats assess anti-inflammatory and metabolic effects (e.g., reduced oxidative stress markers like MDA) .

Q. What computational strategies are applied to study structure-activity relationships (SAR) and binding modes?

  • Pharmacophore Modeling : Common feature models identify critical moieties (e.g., fluorobenzamido group for hydrophobic interactions) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., SHP2 binding pockets) over 100 ns trajectories to assess stability and key residues (e.g., Lys366, Glu369) .
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) optimize synthetic routes and transition states, reducing trial-and-error experimentation .

Q. How can contradictions in crystallographic or spectroscopic data be systematically addressed?

  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., Gaussian DFT calculations) to confirm assignments .
  • Multi-Method Refinement : Combine SHELX refinement with hydrogen-bond restraint files (e.g., SHELXL REST instructions) to resolve disordered regions .
  • Puckering Analysis : Use Cremer-Pople coordinates to quantify ring non-planarity in heterocycles, resolving discrepancies in torsional angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.